molecular formula C14H13ClN2O2S B2561123 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 349637-87-2

2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No. B2561123
CAS RN: 349637-87-2
M. Wt: 308.78
InChI Key: UPSNMXPZDIEAEW-UHFFFAOYSA-N
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Description

The compound “2-(4-Chlorobenzamido)acetic acid” is similar to the one you’re asking about . It has a molecular weight of 213.62 and its IUPAC name is [(4-chlorobenzoyl)amino]acetic acid . It’s stored in a dry room at normal temperature and its physical form is solid .


Synthesis Analysis

A compound named “2, 4, 6-tris (di-4-chlorobenzamido)-1, 3, 5-triazine” was synthesized by the reaction of 2,4,6-tri amino-1,3,5-triazine and 4-chloro benzoyl chloride in DMF at 100 °C temperature for around 7 hours .


Molecular Structure Analysis

In the molecule “2-(4-chlorobenzamido)acetic acid”, the amide C=O bond is anti to the o-carboxy substituent in the adjacent benzene ring, a conformation that facilitates the formation of an intramolecular amide-N—H…O (carbonyl) hydrogen bond .


Chemical Reactions Analysis

The compound “2, 4, 6-tris (di-4-chlorobenzamido)-1, 3, 5-triazine” supported Zn/Cu bimetallic nanoparticles were synthesized successfully by following the co-complexation route . These nanoparticles were studied as a heterogeneous catalyst for the chemoselective oxidation of alcohol to the corresponding aldehyde at 30 min and chemoselective reduction of aromatic nitro substituents to the corresponding amino substituents at 20 min .


Physical And Chemical Properties Analysis

The compound “2-(4-Chlorobenzamido)acetic acid” has a boiling point of 457.2°C at 760 mmHg and a flash point of 230.3 .

Scientific Research Applications

1. Chemical Synthesis and Structural Studies

  • A study by Fernández et al. (1995) explored the synthesis and structural analysis of derivatives similar to 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide, using techniques like infrared, Raman, NMR spectroscopy, and X-ray diffraction (Fernández et al., 1995).
  • Davoodnia et al. (2009) investigated the reaction of compounds related to this chemical under microwave irradiation, contributing to the understanding of its chemical behavior and potential applications in synthetic chemistry (Davoodnia et al., 2009).

2. Pharmaceutical Research and Drug Design

  • Stevens et al. (1984) described the synthesis of related imidazotetrazines, highlighting their potential as antitumor agents, which may imply similar applications for 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide (Stevens et al., 1984).
  • Khurana et al. (2014) researched on indole-2-carboxamides to improve allosteric parameters for cannabinoid receptors, indicating the relevance of structurally similar compounds in receptor modulation (Khurana et al., 2014).

3. Antioxidant and Anti-inflammatory Potential

  • Madhavi and Sreeramya (2017) synthesized and evaluated novel compounds, including ones similar to 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide, for their in vitro antioxidant and in vivo anti-inflammatory activities (Madhavi & Sreeramya, 2017).

4. Anticancer Research

  • Cheng et al. (2020) reported on dual inhibitors targeting HDAC and CDK, suggesting that similar structures, including 2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide, could have applications in cancer therapy (Cheng et al., 2020).

5. Antimicrobial Properties

  • Bakavoli et al. (2009) developed a new route to synthesize thieno[2,3-d]pyrimidine derivatives and assessed their antibacterial activities, highlighting the potential antimicrobial applications of similar compounds (Bakavoli et al., 2009).

Safety and Hazards

The compound “2-(4-Chlorobenzamido)acetic acid” has been classified with the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-7-8(2)20-14(11(7)12(16)18)17-13(19)9-3-5-10(15)6-4-9/h3-6H,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSNMXPZDIEAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzamido)-4,5-dimethylthiophene-3-carboxamide

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